
Cinnarizine clofibrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnarizine clofibrate is a compound that combines the properties of cinnarizine and clofibrate. Cinnarizine is an antihistamine and calcium channel blocker primarily used to treat nausea and vomiting due to motion sickness, vertigo, and other vestibular disorders . Clofibrate is a lipid-lowering agent used to treat hyperlipidemia by increasing the activity of lipoprotein lipase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cinnarizine involves the reaction of diphenylmethylpiperazine with cinnamyl chloride under basic conditions . Clofibrate is synthesized by esterification of clofibric acid with ethanol in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of cinnarizine typically involves large-scale chemical synthesis using automated reactors to ensure consistency and purity . Clofibrate production involves similar large-scale esterification processes, often followed by purification steps such as recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Cinnarizine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cinnarizine can lead to the formation of corresponding ketones or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Cinnarizine clofibrate has diverse applications in scientific research. In chemistry, it is used to study the interactions of calcium channel blockers and lipid-lowering agents . In biology, it is used to investigate the effects of these compounds on cellular processes and metabolic pathways . In medicine, this compound is studied for its potential therapeutic effects in treating conditions like vertigo, motion sickness, and hyperlipidemia . Industrial applications include its use in the formulation of pharmaceuticals and nutraceuticals .
Wirkmechanismus
Cinnarizine exerts its effects by blocking L-type and T-type voltage-gated calcium channels, inhibiting contractions of vascular smooth muscle cells . It also binds to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors . Clofibrate increases the activity of extrahepatic lipoprotein lipase, enhancing lipoprotein triglyceride lipolysis and converting very low-density lipoproteins to low-density lipoproteins and high-density lipoproteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Betahistine: Another drug used to treat vertigo and vestibular disorders, but it primarily acts as a histamine H3 receptor antagonist.
Prochlorperazine: Used to treat nausea and vertigo, but it works as a dopamine D2 receptor antagonist.
Dimenhydrinate: Often used in combination with cinnarizine for enhanced effects in treating motion sickness.
Uniqueness
Cinnarizine clofibrate is unique due to its dual action as both a calcium channel blocker and a lipid-lowering agent. This combination allows it to address multiple physiological pathways, making it a versatile compound in both therapeutic and research settings .
Eigenschaften
CAS-Nummer |
60763-49-7 |
|---|---|
Molekularformel |
C36H39ClN2O3 |
Molekulargewicht |
583.2 g/mol |
IUPAC-Name |
1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine;2-(4-chlorophenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C26H28N2.C10H11ClO3/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25;1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h1-17,26H,18-22H2;3-6H,1-2H3,(H,12,13)/b13-10+; |
InChI-Schlüssel |
GNQQJMWZCJAUJT-RSGUCCNWSA-N |
Isomerische SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


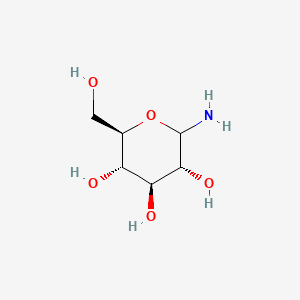

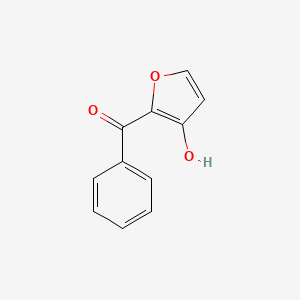
![(6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14148673.png)
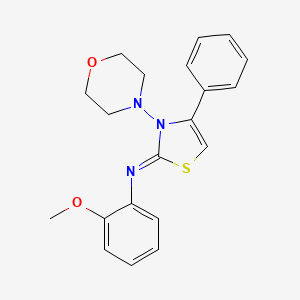
![3-Phenylbenzo[f]quinoline](/img/structure/B14148689.png)
![2-(Methylamino)-n'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B14148692.png)

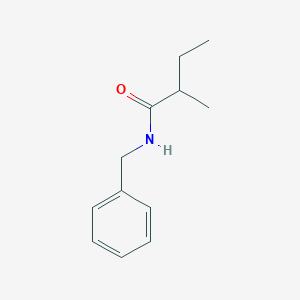
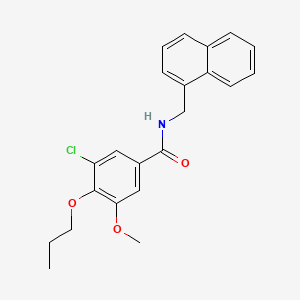
![N-{2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl}-butyramide](/img/structure/B14148718.png)
![1,3,4,6,8,9-Hexahydropyrido[2,3-g]quinoline-2,7-dione](/img/structure/B14148731.png)
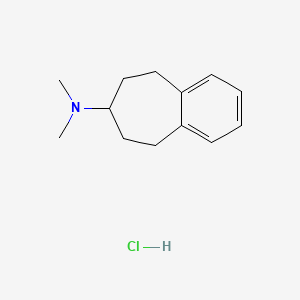
![N-[3-(1H-imidazol-1-yl)propyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B14148735.png)
